5,6-Bis(phenylmethoxy)-1-benzofuran
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Overview
Description
5,6-Bis(phenylmethoxy)-1-benzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of two phenylmethoxy groups attached to the benzofuran core
Preparation Methods
The synthesis of 5,6-Bis(phenylmethoxy)-1-benzofuran typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,6-dihydroxybenzofuran and benzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Reaction Mechanism: The hydroxyl groups on the benzofuran react with benzyl bromide through a nucleophilic substitution reaction, resulting in the formation of this compound.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
5,6-Bis(phenylmethoxy)-1-benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to reduce the benzofuran ring.
Substitution: The phenylmethoxy groups can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogens like bromine (Br2) or chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the benzofuran core.
Scientific Research Applications
5,6-Bis(phenylmethoxy)-1-benzofuran has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development. It serves as a scaffold for designing new therapeutic agents.
Industry: The compound finds applications in the development of advanced materials, such as polymers and dyes. Its unique properties contribute to the performance of these materials in various industrial applications.
Mechanism of Action
The mechanism of action of 5,6-Bis(phenylmethoxy)-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
5,6-Bis(phenylmethoxy)-1-benzofuran can be compared with other similar compounds, such as:
5,6-Dimethoxybenzofuran: This compound has methoxy groups instead of phenylmethoxy groups. It exhibits different chemical and biological properties due to the absence of the phenyl group.
5,6-Dihydroxybenzofuran: The hydroxyl groups in this compound make it more reactive and suitable for further functionalization compared to this compound.
5,6-Diphenylbenzofuran: This compound has phenyl groups directly attached to the benzofuran ring, resulting in different steric and electronic properties compared to the phenylmethoxy derivative.
Properties
IUPAC Name |
5,6-bis(phenylmethoxy)-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3/c1-3-7-17(8-4-1)15-24-21-13-19-11-12-23-20(19)14-22(21)25-16-18-9-5-2-6-10-18/h1-14H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAHPSGUIRICGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C=CO3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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